molecular formula C21H23BrN6O3 B2438163 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896834-00-7

8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2438163
CAS RN: 896834-00-7
M. Wt: 487.358
InChI Key: SMKZNTWUHNSYBM-UHFFFAOYSA-N
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Description

8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H23BrN6O3 and its molecular weight is 487.358. The purity is usually 95%.
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Scientific Research Applications

Molecular Studies and Receptor Affinity

Research has focused on the synthesis and evaluation of novel derivatives, including the compound of interest, for their affinity towards serotoninergic and dopaminergic receptors. These compounds have been explored for potential therapeutic applications due to their interaction with specific receptors in the brain. One study detailed the structure-activity relationships of arylpiperazinylalkyl purine diones and their affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting potential antidepressant and anxiolytic-like activities (Zagórska et al., 2015).

Pharmacological Evaluation

Further research has involved the pharmacological evaluation of derivatives for potential antidepressant agents. This involves examining their serotonin receptor affinity, metabolic stability, and in vivo efficacy in models of depression and anxiety, indicating a comprehensive approach to understanding their therapeutic potential (Zagórska et al., 2016).

Synthetic Methodologies

The development of novel synthetic methodologies for creating derivatives of the compound has been a significant area of research. This includes exploring new chemical reactions and processes to enhance the efficiency and diversity of compound synthesis. Such methodologies enable the generation of a wide array of derivatives for further biological evaluation (Heim-Riether & Healy, 2005).

Ligand Design and Biochemical Interactions

Studies have also delved into ligand design, focusing on the compound's interactions with DNA and its potential as a scaffold for developing new biochemical tools. This includes examining the planarity of ligands and their effects on DNA binding, providing insights into the molecular basis of their biological activity (Xu et al., 2003).

properties

IUPAC Name

6-(4-bromophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN6O3/c1-14-13-27-17-18(23-20(27)28(14)16-5-3-15(22)4-6-16)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKZNTWUHNSYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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